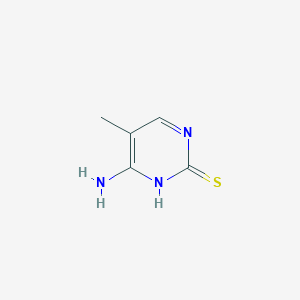
5-Methyl-2-thiocytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-thiocytosine is a derivative of cytosine, a pyrimidine base found in DNA and RNA This compound is characterized by the substitution of a sulfur atom at the 2-position and a methyl group at the 5-position of the cytosine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thiocytosine typically involves the modification of cytosine or its derivatives. One common method is the reaction of 5-methylcytosine with sulfur-containing reagents. For example, 5-methylcytosine can be treated with hydrogen sulfide in the presence of a base to introduce the sulfur atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-Methyl-2-thiocytosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
科学研究应用
5-Methyl-2-thiocytosine has several applications in scientific research:
作用机制
The mechanism of action of 5-Methyl-2-thiocytosine involves its incorporation into DNA or RNA, where it can affect gene expression and epigenetic regulation. The sulfur atom at the 2-position and the methyl group at the 5-position can influence the compound’s interaction with DNA methyltransferases and other enzymes involved in DNA methylation and demethylation processes . This can lead to changes in gene expression and potentially therapeutic effects in cancer treatment.
相似化合物的比较
Similar Compounds
5-Methylcytosine: A methylated form of cytosine that plays a key role in epigenetic regulation.
2-Thiocytidine: A thionucleoside that occurs in transfer RNAs and has applications in drug research and nanotechnology.
Uniqueness
5-Methyl-2-thiocytosine is unique due to the presence of both a methyl group and a sulfur atom, which confer distinct chemical properties and biological activities. This dual modification allows it to participate in a wider range of chemical reactions and potentially exert more diverse biological effects compared to its analogs .
属性
CAS 编号 |
7390-56-9 |
|---|---|
分子式 |
C5H7N3S |
分子量 |
141.20 g/mol |
IUPAC 名称 |
6-amino-5-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |
InChI 键 |
AMWMJLDWNRVVIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=S)N=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
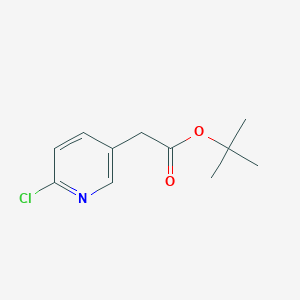
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
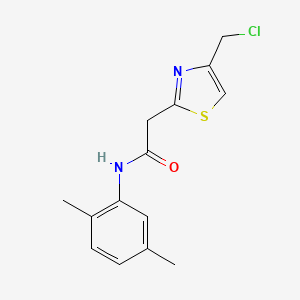

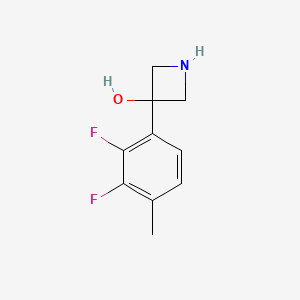
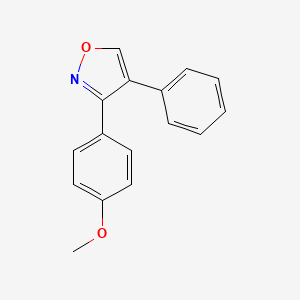

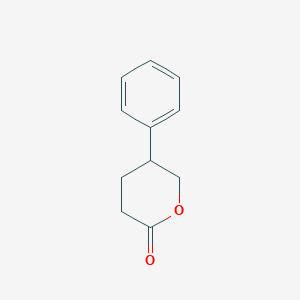
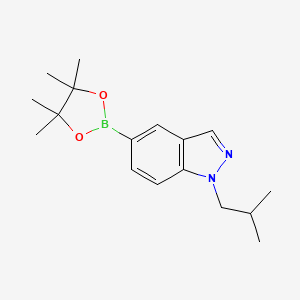
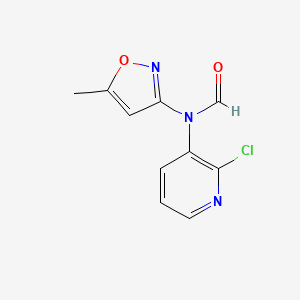
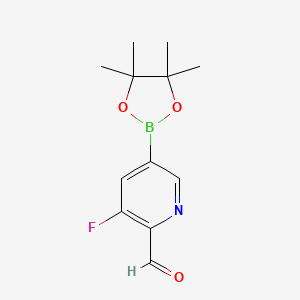
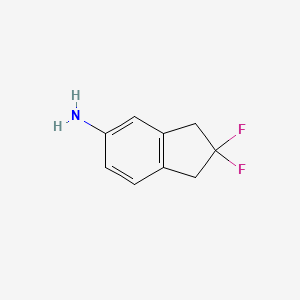
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
